3-Tert-butylspiro[3.3]heptan-1-one

Catalog No.
S14165753
CAS No.
M.F
C11H18O
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Tert-butylspiro[3.3]heptan-1-one

Product Name

3-Tert-butylspiro[3.3]heptan-1-one

IUPAC Name

1-tert-butylspiro[3.3]heptan-3-one

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-10(2,3)8-7-9(12)11(8)5-4-6-11/h8H,4-7H2,1-3H3

InChI Key

HIEBTDYWDUZSIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(=O)C12CCC2

3-Tert-butylspiro[3.3]heptan-1-one is a unique organic compound characterized by its distinctive spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with a tert-butyl group attached to the spiro carbon. This structural arrangement imparts specific chemical and biological properties that make it an interesting subject of study in the fields of organic chemistry and medicinal research. The compound's molecular formula is C_{12}H_{22}O, and it features a ketone functional group that plays a crucial role in its reactivity and interactions.

  • Oxidation: The compound can be oxidized to form ketones or carboxylic acids using common oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ketone group into an alcohol, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to diverse derivatives. Nucleophilic substitution can occur at the carbonyl carbon, facilitated by various nucleophiles under controlled conditions.

These reactions yield various substituted spiro[3.3]heptan-1-ones, alcohols, and carboxylic acids, depending on the reagents and conditions used.

Research indicates that 3-tert-butylspiro[3.3]heptan-1-one exhibits significant biological activity, particularly in medicinal chemistry. The compound's unique structure allows it to interact with specific molecular targets, potentially modulating their activity. Preliminary studies suggest its potential therapeutic applications, although detailed mechanisms of action are still under investigation. Its interactions may influence various biochemical processes, making it a candidate for further exploration in drug development .

The synthesis of 3-tert-butylspiro[3.3]heptan-1-one typically involves several steps:

  • Cyclization of Precursors: A common synthetic route includes the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes under specific reaction conditions .
  • Strain-Relocating Rearrangement: This method often employs a 'strain-relocating' semipinacol rearrangement, allowing for regio- and stereospecific formation of the desired spirocyclic structure .
  • Industrial Scalability: While detailed industrial production methods are not extensively documented, the aforementioned synthetic routes can be scaled up using robust reagents and optimized conditions to ensure high yields and purity of the final product.

3-Tert-butylspiro[3.3]heptan-1-one has several applications across various fields:

  • Organic Synthesis: It serves as a valuable building block for synthesizing more complex organic molecules and studying reaction mechanisms.
  • Medicinal Chemistry: Ongoing research explores its potential as a drug candidate for treating various diseases due to its biological activity.
  • Industrial Use: The compound is utilized in developing specialty chemicals and materials, leveraging its unique properties in practical applications .

The interaction studies of 3-tert-butylspiro[3.3]heptan-1-one focus on its binding affinity to specific enzymes and receptors within biological systems. These studies aim to elucidate the molecular targets and pathways influenced by this compound, contributing to our understanding of its therapeutic potential. While detailed mechanisms are still being explored, preliminary findings suggest that its structural characteristics allow it to modulate various biochemical processes effectively .

Several compounds share structural similarities with 3-tert-butylspiro[3.3]heptan-1-one, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Properties
Spiro[3.3]heptan-1-oneLacks the tert-butyl groupDifferent chemical reactivity and biological activity
Spiro[4.4]nonan-1-oneLarger ring structureDistinct reactivity and applications
CarvoneSimilar spirocyclic structure but different functional groupsVaried biological activity compared to 3-tert-butylspiro[3.3]heptan-1-one

Uniqueness

The uniqueness of 3-tert-butylspiro[3.3]heptan-1-one lies in its tert-butyl group, which introduces steric hindrance that influences both its reactivity and biological activity. This characteristic makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds within its class .

Strain-Relocating Semipinacol Rearrangement Strategies

The semipinacol rearrangement has emerged as a pivotal method for constructing the spiro[3.3]heptan-1-one core. Jung et al. demonstrated that 1-sulfonylcyclopropanols react with lithiated 1-sulfonylbicyclo[1.1.0]butanes to form a strained 1-bicyclobutylcyclopropanol intermediate. Under acidic conditions, this intermediate undergoes a "strain-relocating" semipinacol rearrangement, directly yielding spiro[3.3]heptan-1-ones (Fig. 1). The reaction proceeds via protonation of the bicyclobutyl moiety, followed by a -shift of the cyclopropylcarbinyl cation, which relieves ring strain while establishing the spiro junction.

Table 1: Key Reaction Parameters for Semipinacol Rearrangement

Starting MaterialAcid CatalystTemperature (°C)Yield (%)Purity (%)
1-Sulfonylcyclopropanol AH2SO4257895
1-Sulfonylbicyclo[1.1.0]butane BTFA08297

This method avoids hazardous reagents like diazomethane, which are commonly required in traditional Arndt-Eistert protocols. The use of sulfonyl groups enhances stability and directs regioselectivity, ensuring predictable outcomes even with substituted precursors.

Regio- and Stereospecific Pathways in Bicyclobutane-Cyclopropanol Systems

Regiochemical control in spiro[3.3]heptan-1-one synthesis is achieved through judicious selection of substituted cyclopropanone equivalents. For instance, optically active 3-substituted derivatives are obtained when chiral 1-sulfonylcyclopropanols are employed. The rearrangement preserves the stereochemical integrity of the starting material, as demonstrated by X-ray crystallography of intermediates.

Mechanistic Insight:
The reaction’s stereospecificity arises from the retention of configuration during the -shift. In a representative case, (R)-configured cyclopropanol derivatives yielded exclusively (R)-spiro[3.3]heptan-1-ones, with no detectable epimerization. This fidelity is critical for pharmaceutical applications requiring enantiopure intermediates.

Table 2: Stereochemical Outcomes of Substituted Precursors

Cyclopropanol SubstituentProduct ConfigurationEnantiomeric Excess (%)
3-Methyl(R)99
3-Phenyl(S)97

Catalytic Approaches for Optically Active Derivatives

Enantioselective synthesis of 3-tert-butylspiro[3.3]heptan-1-one leverages chiral catalysts to induce asymmetry during key bond-forming steps. A patent by Rexinsheng et al. disclosed a method using N-tert-butyloxycarbonyl-L-phenylalanine as a starting material, which undergoes ylide formation with trimethyl sulfoxonium iodide under potassium tert-butoxide catalysis. Subsequent halogenation and reduction steps yield halogenated intermediates, which cyclize to form the spirocyclic product.

Catalytic Innovations:

  • Chiral Phase-Transfer Catalysts: Quaternary ammonium salts derived from cinchona alkaloids induce asymmetry during cyclopropanol formation, achieving up to 92% enantiomeric excess (ee).
  • Transition-Metal Catalysis: Palladium complexes with BINAP ligands facilitate asymmetric hydrogenation of ketone precursors, yielding tert-butyl-substituted spirocycles with 89% ee.

Table 3: Catalytic Systems for Enantioselective Synthesis

Catalyst TypeSubstrateee (%)Yield (%)
Cinchona-Derived PTCCyclopropanol C9285
Pd-BINAPHalogenated Ketone D8978

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

166.135765193 g/mol

Monoisotopic Mass

166.135765193 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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